molecular formula C₄H₃D₆NO₂ B1144413 L-2-Aminobutyric Acid-d6 CAS No. 1276197-51-3

L-2-Aminobutyric Acid-d6

Cat. No. B1144413
CAS RN: 1276197-51-3
M. Wt: 109.16
InChI Key:
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Description

L-2-Aminobutyric Acid-d6 is a labelled L-2-Aminobutyric Acid . It is a non-proteogenic amino acid in the class of L-alpha-amino acids, which are commonly found in human kidney and liver tissues . The molecular formula is C4H3D6NO2 and the molecular weight is 109.16 .


Synthesis Analysis

L-2-Aminobutyric Acid-d6 can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . A novel high-throughput screening method of leucine dehydrogenase (LDH) was established, specific enzyme activity and 2-OBA tolerance of Lys72Ala mutant were 33.3% higher than those of the wild type .


Molecular Structure Analysis

The molecular structure of L-2-Aminobutyric Acid-d6 can be represented by the formula C4H3D6NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction was finished in 12 hours and the conversion efficiency of L-threonine into L-ABA was 94% . A three-enzyme co-expression system was established to green and efficient synthesis of L-2-aminobutyric acid from L-threonine at a high substrate concentration (up to 1.5 M) in a reaction system without the addition of exogenous coenzyme and extra buffer .


Physical And Chemical Properties Analysis

The molecular weight of L-2-Aminobutyric Acid-d6 is 109.16 . The melting point is >245oC (dec.) .

Scientific Research Applications

Precursor for Anticonvulsants

L-2-Aminobutyric acid (L-ABA) is used as a precursor for the synthesis of anticonvulsants such as levetiracetam and brivaracetam . These drugs are used in the treatment of epilepsy, a neurological disorder that causes recurrent seizures.

Precursor for Antituberculotics

L-ABA is also a key intermediate in the synthesis of the antituberculotic drug ethambutol . Ethambutol is used in combination with other drugs to treat tuberculosis, a serious infectious disease that primarily affects the lungs.

Production of (S)-2-Amino Butanol

(S)-2-amino butanol, a key intermediate of Ethambutol, can be synthesized by esterification and hydrogenation reduction of L-ABA . This process is important in the pharmaceutical industry for the production of various drugs.

Metabolic Engineering

L-ABA can be produced through metabolic engineering of Escherichia coli . This involves modifying the metabolic pathways of the bacteria to increase the production of L-ABA. This method is environmentally friendly and suitable for industrial-scale production.

Leucine Dehydrogenase Engineering

Leucine dehydrogenase (LeuDH) with NAD+ regeneration has been developed for large-scale production of L-ABA . This method overcomes the limitations of previous methods and improves the yield of L-ABA.

Protein Engineering

Protein engineering on LeuDH has been performed to increase the catalytic efficiency of BcLeuDH . This method involves mutating certain positions on the protein to enhance its performance, making it an attractive candidate for large-scale L-ABA production.

Safety And Hazards

L-2-Aminobutyric Acid-d6 may cause an allergic skin reaction . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The research provided a green synthesis for L-2-ABA, which has potential for industrial production of drug precursors . The robustness of Tv LeuDH allowed the reaction to be performed without the addition of extra salt as the buffer, demonstrating the simplest reaction system currently reported .

properties

{ "Design of the Synthesis Pathway": "The synthesis of L-2-Aminobutyric Acid-d6 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Acrylonitrile-d3", "Ethyl diazoacetate", "Hydrogen gas", "Sodium borohydride", "Sodium hydroxide", "Ammonium chloride", "Sodium cyanide", "Hydrochloric acid", "Sodium acetate", "Deuterium oxide" ], "Reaction": [ "Step 1: Acrylonitrile-d3 is reacted with ethyl diazoacetate in the presence of hydrogen gas and a palladium catalyst to form ethyl 3-cyano-3-(d3)propionate.", "Step 2: Ethyl 3-cyano-3-(d3)propionate is reduced with sodium borohydride to form ethyl 3-hydroxy-3-(d3)propionate.", "Step 3: Ethyl 3-hydroxy-3-(d3)propionate is treated with sodium hydroxide to form 3-hydroxy-3-(d3)propionic acid.", "Step 4: 3-Hydroxy-3-(d3)propionic acid is converted to L-2-Aminobutyric Acid-d6 via a multi-step process involving the following reactions:", "Step 4.1: 3-Hydroxy-3-(d3)propionic acid is reacted with ammonium chloride and sodium cyanide to form 3-cyanopropanoic acid.", "Step 4.2: 3-Cyanopropanoic acid is hydrolyzed with hydrochloric acid to form 3-aminopropanoic acid.", "Step 4.3: 3-Aminopropanoic acid is treated with sodium hydroxide to form L-2-Aminobutyric Acid.", "Step 4.4: L-2-Aminobutyric Acid is then deuterated by treatment with deuterium oxide to form L-2-Aminobutyric Acid-d6." ] }

CAS RN

1276197-51-3

Product Name

L-2-Aminobutyric Acid-d6

Molecular Formula

C₄H₃D₆NO₂

Molecular Weight

109.16

synonyms

(+)-2-Aminobutanoic Acid-d6;  (+)-2-Aminobutyric Acid-d6;  (+)-α-Aminobutyric Acid-d6;  (2S)-2-Aminobutanoic Acid-d6;  (S)-(+)-α-Aminobutyric Acid-d6;  (S)-2-Aminobutanoic Acid-d6;  (S)-2-Aminobutyric Acid-d6;  L-2-Amino-n-butyric Acid-d6;  L-2-Aminobutanoic

Origin of Product

United States

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